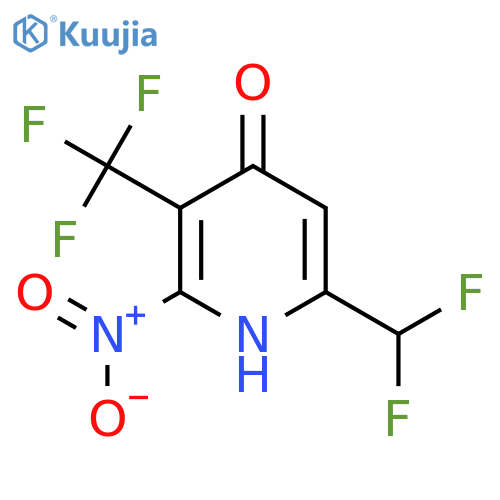Cas no 1806940-11-3 (6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)

1806940-11-3 structure
商品名:6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine
CAS番号:1806940-11-3
MF:C7H3F5N2O3
メガワット:258.102339029312
CID:4889821
6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H3F5N2O3/c8-5(9)2-1-3(15)4(7(10,11)12)6(13-2)14(16)17/h1,5H,(H,13,15)
- InChIKey: XNVYCHPLGLENKR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C=C(C(F)F)NC=1[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 432
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 74.9
6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026909-250mg |
6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine |
1806940-11-3 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029026909-500mg |
6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine |
1806940-11-3 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029026909-1g |
6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine |
1806940-11-3 | 95% | 1g |
$3,068.70 | 2022-03-31 |
6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1806940-11-3 (6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine) 関連製品
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 61389-26-2(Lignoceric Acid-d4)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
